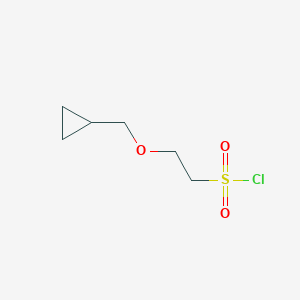

2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride

Description

2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride is a specialized organosulfur compound characterized by a sulfonyl chloride (-SO₂Cl) group and a cyclopropylmethoxy (-OCH₂C₃H₅) substituent. The cyclopropylmethoxy group consists of a cyclopropane ring attached to a methoxyethyl chain, imparting unique steric and electronic properties. This compound serves as a reactive intermediate in organic synthesis, particularly in sulfonylation reactions where introducing sulfonyl groups into target molecules is critical. Its applications span pharmaceuticals, agrochemicals, and specialty chemicals, leveraging the cyclopropane ring’s strain for tailored reactivity and selectivity .

The sulfonyl chloride group’s electrophilicity, combined with the cyclopropylmethoxy substituent’s electron-donating and steric effects, makes this compound distinct in reactivity compared to simpler sulfonyl chlorides.

Properties

IUPAC Name |

2-(cyclopropylmethoxy)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c7-11(8,9)4-3-10-5-6-1-2-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPQNPFFXGEMTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(cyclopropylmethoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

C3H5CH2OCH2CH2OH+ClSO3H→C3H5CH2OCH2CH2SO2Cl+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(cyclopropylmethoxy)ethane-1-sulfonic acid.

Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Hydrolysis: This reaction can be facilitated by the addition of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as a reagent for introducing the sulfonyl chloride functional group into organic molecules, which can be further transformed into various derivatives.

Pharmaceutical Research: The compound is explored for its potential in the synthesis of biologically active molecules, including drug candidates.

Material Science: It is used in the modification of polymers and other materials to impart specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives, which may exhibit biological activity. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The cyclopropylmethoxy group introduces steric hindrance and electron-donating effects, reducing electrophilicity compared to tosyl chloride but enhancing selectivity in reactions .

- The methoxyethoxy chain in 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride increases polarity, making it suitable for reactions requiring polar aprotic solvents .

- 1-Methylcyclopropyl substituents () lack ether oxygen, leading to lower steric hindrance and higher reactivity than the cyclopropylmethoxy analog.

Reactivity Trends :

- Tosyl chloride remains the most reactive due to its electron-withdrawing aromatic ring.

- Cyclopropyl derivatives balance reactivity and stability, ideal for controlled sulfonylation in drug synthesis .

Pharmacological Relevance of Cyclopropylmethoxy Derivatives

and highlight the importance of cyclopropylmethoxy groups in pharmaceuticals:

- Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) is a PDE4 inhibitor used in chronic inflammatory diseases. The cyclopropylmethoxy group contributes to its potency and selectivity .

- Betaxolol Hydrochloride, a beta-blocker, contains a [2-(cyclopropylmethoxy)ethyl]phenoxy group, demonstrating the substituent’s role in enhancing lipophilicity and receptor binding .

These examples suggest that this compound could serve as a precursor in synthesizing bioactive molecules with optimized pharmacokinetic properties.

Biological Activity

2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C6H11ClO3S. This compound is a sulfonyl chloride derivative, notable for its potential applications in organic synthesis and pharmaceutical research. Understanding its biological activity is crucial for exploring its utility in drug development and other scientific applications.

The synthesis of this compound typically involves the reaction of 2-(cyclopropylmethoxy)ethanol with chlorosulfonic acid, producing the sulfonyl chloride group under controlled conditions. The general reaction can be summarized as follows:

This compound is characterized by its reactivity, particularly as a sulfonyl chloride, which can undergo nucleophilic substitution reactions, hydrolysis, and reduction.

The primary mechanism of action for this compound involves its reactivity with nucleophiles. This leads to the formation of sulfonamide or sulfonate derivatives, which may exhibit various biological activities depending on the specific derivatives formed. The molecular targets and pathways are contingent upon these interactions within biological systems.

Anticancer Activity

Sulfonamide derivatives have been investigated for their anticancer properties. In particular, certain compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The effectiveness of these compounds often depends on their ability to induce apoptosis in cancer cells or inhibit key signaling pathways involved in tumor growth .

Case Studies and Research Findings

- Antimicrobial Studies : A study on structurally similar sulfonamide compounds revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of folic acid synthesis, a critical pathway for bacterial growth .

- Cytotoxicity Assays : In vitro assays conducted on related sulfonamide derivatives showed promising results in inhibiting cell proliferation in various cancer models. For example, a series of pyrazole carboxamides exhibited notable cytotoxicity when tested against MCF-7 cells, suggesting that modifications to the sulfonamide structure could enhance efficacy .

- Pharmacokinetic Studies : Pharmacokinetic evaluations of related compounds indicated variable metabolic stability, which is essential for determining their viability as therapeutic agents. Compounds with higher stability are more likely to be effective in vivo due to prolonged circulation times .

Data Table: Comparative Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride?

- Answer : A common approach involves reacting cyclopropylmethanol with ethane-1-sulfonyl chloride derivatives under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane or chloroform. The reaction temperature is typically maintained between 0–25°C to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity. Similar methods for structurally related sulfonyl chlorides highlight the importance of controlling moisture and stoichiometry .

Q. What safety precautions are critical when handling this compound?

- Answer : Use respiratory protection (e.g., N95 masks) and work in a fume hood to avoid inhalation of vapors. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste. Safety data sheets for analogous sulfonyl chlorides recommend avoiding contact with water to prevent hydrolysis and HCl release .

Q. How can researchers verify the purity and structural integrity of this compound?

- Answer : Nuclear magnetic resonance (NMR; 1H and 13C) confirms the structure, while high-performance liquid chromatography (HPLC) with UV detection quantifies purity. Mass spectrometry (MS) provides molecular weight validation. For example, in related compounds, a purity threshold of ≥98% is achievable via these methods .

Advanced Research Questions

Q. How does the cyclopropylmethoxy group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

- Answer : The cyclopropyl group introduces ring strain, enhancing the electrophilicity of the sulfonyl chloride. Comparative studies on similar compounds (e.g., 2-(pentafluoro-λ6-sulfanyl)ethane-1-sulfonyl chloride) suggest that steric and electronic effects from substituents can accelerate reactions with amines or alcohols, making it a versatile reagent for synthesizing sulfonamides or sulfonate esters .

Q. What strategies resolve contradictory data on the compound’s stability under varying storage conditions?

- Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity (40–80% RH) and temperature (4°C, 25°C, 40°C) over 1–6 months. Analyze degradation products (e.g., hydrolysis to sulfonic acids) via LC-MS. For instance, analogs like 2-chloroethanesulfonyl chloride degrade rapidly in humid environments, necessitating anhydrous storage .

Q. What role does this compound play in synthesizing bioactive molecules or pharmaceutical intermediates?

- Answer : It serves as a sulfonylation agent in drug discovery. For example, derivatives of betaxolol hydrochloride (a β-blocker) incorporate cyclopropylmethoxy groups via similar sulfonyl chloride intermediates. The compound’s reactivity enables selective modification of phenolic or amine functionalities in target molecules .

Q. How can reaction yields be optimized in multi-step syntheses using this reagent?

- Answer : Yield optimization requires strict anhydrous conditions, slow addition of the sulfonyl chloride to avoid exothermic side reactions, and stoichiometric balancing (1.1–1.3 equivalents). For example, in synthesizing 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride, yields improved from 60% to 85% by using molecular sieves to scavenge moisture .

Q. What analytical challenges arise when characterizing byproducts in reactions involving this compound?

- Answer : Byproducts like sulfonic acids or disulfides may form due to hydrolysis or redox side reactions. Use tandem LC-MS/MS to identify low-abundance species. For example, in fluorinated analogs, trace disulfide formation was detected via MS/MS fragmentation patterns, guiding reaction condition adjustments .

Methodological Notes

- Experimental Design : Always include control reactions (e.g., omitting the sulfonyl chloride) to distinguish target products from artifacts.

- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR and IR for functional group confirmation).

- References : Prioritize peer-reviewed journals (e.g., Journal of Fluorine Chemistry) and authoritative databases (PubChem, ECHA) over commercial sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.